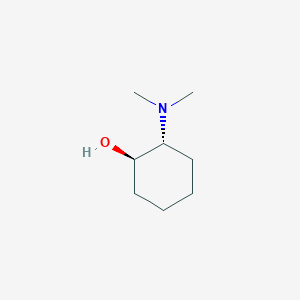

trans-2-(Dimethylamino)cyclohexanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-(dimethylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUVLAQFZSUWHR-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15910-74-4 | |

| Record name | rac-(1R,2R)-2-(dimethylamino)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of trans-2-(Dimethylamino)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of trans-2-(Dimethylamino)cyclohexanol, a valuable amino alcohol intermediate in organic synthesis. Due to the limited availability of a specific, published protocol for this compound, this guide presents a chemically sound, predictive synthetic method based on established principles of organic chemistry, along with the expected analytical characterization data.

Introduction

trans-2-(Dimethylamino)cyclohexanol is a bifunctional molecule incorporating a secondary alcohol and a tertiary amine on a cyclohexane scaffold. The trans stereochemistry of these functional groups provides a specific three-dimensional arrangement that is of interest in the synthesis of chiral ligands, catalysts, and as a building block for pharmacologically active molecules. This guide details a reliable method for its preparation via the nucleophilic ring-opening of cyclohexene oxide and outlines the expected spectroscopic data for its characterization.

Synthesis of trans-2-(Dimethylamino)cyclohexanol

The most direct and stereoselective route to synthesize trans-2-(Dimethylamino)cyclohexanol is the reaction of cyclohexene oxide with dimethylamine. This reaction proceeds via an SN2 mechanism, where the amine attacks one of the epoxide carbons, leading to an inversion of stereochemistry at that center and resulting in the desired trans product.

Proposed Synthetic Pathway

Caption: Synthetic workflow for trans-2-(Dimethylamino)cyclohexanol.

Experimental Protocol (Predictive)

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Cyclohexene Oxide | C₆H₁₀O | 98.14 | 10.0 g | 101.9 |

| Dimethylamine (2.0 M in THF) | C₂H₇N | 45.08 | 76.4 mL | 152.8 |

| Diethyl Ether | C₄H₁₀O | 74.12 | As needed | - |

| Saturated NaCl solution | NaCl/H₂O | - | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

To a sealed, thick-walled reaction vessel equipped with a magnetic stir bar, add cyclohexene oxide (10.0 g, 101.9 mmol).

-

Cool the vessel in an ice bath and slowly add a 2.0 M solution of dimethylamine in THF (76.4 mL, 152.8 mmol).

-

Seal the vessel tightly and allow it to warm to room temperature.

-

Heat the reaction mixture at 60-70°C for 24 hours.

-

After cooling to room temperature, carefully vent the vessel in a fume hood.

-

Transfer the reaction mixture to a separatory funnel containing 100 mL of diethyl ether and 50 mL of water.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with saturated NaCl solution (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford pure trans-2-(Dimethylamino)cyclohexanol.

Characterization

The structure and purity of the synthesized trans-2-(Dimethylamino)cyclohexanol can be confirmed by a combination of spectroscopic methods. The following data are predicted based on the known spectra of analogous compounds.

Physical Properties

| Property | Value |

| CAS Number | 15910-74-4[1] |

| Molecular Formula | C₈H₁₇NO |

| Molecular Weight | 143.23 g/mol [1] |

| Appearance | Colorless to pale yellow oil or low-melting solid |

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.20 | ddd | 1H | H-1 (CH-OH) |

| ~2.40 | s | 6H | N(CH₃)₂ |

| ~2.30 | ddd | 1H | H-2 (CH-N) |

| ~2.0-1.1 | m | 8H | Cyclohexyl CH₂ |

| Variable | br s | 1H | OH |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~72 | C-1 (CH-OH) |

| ~68 | C-2 (CH-N) |

| ~42 | N(CH₃)₂ |

| ~34, 30, 25, 24 | Cyclohexyl CH₂ |

FT-IR (Neat):

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch |

| 2930, 2860 | C-H stretch (aliphatic) |

| ~2820, 2770 | C-H stretch (N-CH₃) |

| 1450 | C-H bend |

| 1070 | C-O stretch |

Mass Spectrometry (EI):

| m/z | Proposed Fragment |

| 143 | [M]⁺ |

| 125 | [M - H₂O]⁺ |

| 71 | [C₄H₉N]⁺ (fragmentation of the dimethylamino group and adjacent carbons) |

| 58 | [CH₂=N(CH₃)₂]⁺ (base peak) |

Logical Relationships in Characterization

Caption: Interrelation of analytical techniques for structural elucidation.

Conclusion

This technical guide provides a robust, albeit predictive, framework for the synthesis and characterization of trans-2-(Dimethylamino)cyclohexanol. The proposed synthesis via epoxide ring-opening is a reliable and stereoselective method. The predicted spectroscopic data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. This information should prove valuable for professionals in organic synthesis and drug development who require this versatile intermediate for their research endeavors.

References

trans-2-(Dimethylamino)cyclohexanol CAS number and supplier information

CAS Number: 15910-74-4

This technical guide provides a comprehensive overview of trans-2-(Dimethylamino)cyclohexanol, a key intermediate in the synthesis of pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

trans-2-(Dimethylamino)cyclohexanol is a cyclic amino alcohol. Its primary significance lies in its role as a precursor in the synthesis of the analgesic drug Tramadol. The compound's stereochemistry is a critical factor in these synthetic applications.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 15910-74-4 | [1] |

| Molecular Formula | C₈H₁₇NO | [1] |

| Molecular Weight | 143.23 g/mol | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | 2-8 °C | [1] |

| Shipping Conditions | Room temperature | [1] |

| Categories | Amino-alcohol, Cyclohexane | [1] |

Supplier Information

trans-2-(Dimethylamino)cyclohexanol is available from various chemical suppliers, typically as a mixture of trans-isomers.

Table 2: Commercial Suppliers

| Supplier | Product Name | Purity | Available Quantities |

| Vibrant Pharma Inc. | trans-2-(Dimethylamino)cyclohexanol (mixture of trans-isomers) | 97% | 1 g, 5 g, 25 g, Bulk |

| Hangzhou Leap Chem Co., Ltd. | trans-N,N-Dimethylamino-2-cyclohexanol | Not Specified | Bulk quantities |

| Sigma-Aldrich | trans-2-Methylamino-cyclohexanol hydrochloride (related compound) | Not Specified | Not Specified |

Note: Availability and specifications are subject to change. Please consult the suppliers directly for the most current information.

Synthesis and Experimental Protocols

The primary synthetic route to trans-2-(Dimethylamino)cyclohexanol and its derivatives is through a Grignard reaction. This involves the reaction of a suitable Grignard reagent with the precursor 2-[(dimethylamino)methyl]cyclohexanone. The control of stereoselectivity to favor the trans isomer is a key challenge in this synthesis.

Synthesis of trans-2-(Dimethylamino)cyclohexanol via Grignard Reaction

This protocol is a representative procedure based on descriptions in the patent literature for the synthesis of Tramadol precursors.

Objective: To synthesize trans-2-(Dimethylamino)cyclohexanol from 2-[(dimethylamino)methyl]cyclohexanone.

Materials:

-

2-[(dimethylamino)methyl]cyclohexanone (CAS: 15409-60-6)

-

Magnesium turnings

-

3-Bromoanisole (as an example for Tramadol synthesis)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Ammonium chloride solution (saturated)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Experimental Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are suspended in anhydrous THF. A solution of 3-bromoanisole in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent (3-methoxyphenylmagnesium bromide). The reaction is typically initiated with a small amount of the halide and may require gentle heating. Once initiated, the remaining halide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Grignard Reaction: The prepared Grignard reagent is cooled (typically to 0-5 °C). A solution of 2-[(dimethylamino)methyl]cyclohexanone in anhydrous THF is then added dropwise to the Grignard reagent, maintaining the low temperature. The reaction mixture is stirred for several hours at room temperature to ensure completion.

-

Work-up and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then typically acidified with hydrochloric acid. The aqueous layer is washed with an organic solvent like diethyl ether to remove non-basic impurities.

-

Isolation of the Product: The acidic aqueous layer is then basified with a strong base such as sodium hydroxide to a pH greater than 10. The product, trans-2-(Dimethylamino)cyclohexanol, is then extracted into an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product, a mixture of cis and trans isomers, can be purified by techniques such as fractional distillation or column chromatography to isolate the desired trans isomer.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for trans-2-(Dimethylamino)cyclohexanol.

Biological Activity and Signaling Pathways

There is currently a lack of published scientific literature on the specific biological activity, pharmacological profile, and associated signaling pathways of trans-2-(Dimethylamino)cyclohexanol itself. Its primary role described in the literature is that of a chemical intermediate. The well-documented analgesic properties of its derivative, Tramadol, are due to the latter's action on the μ-opioid receptor and its inhibition of serotonin and norepinephrine reuptake. It is important for researchers to note that the biological effects of the final drug product should not be directly attributed to this precursor.

Spectroscopic Data

Conclusion

trans-2-(Dimethylamino)cyclohexanol is a crucial chemical intermediate, particularly in the pharmaceutical industry for the synthesis of Tramadol. While its synthesis is well-established in principle through the Grignard reaction, detailed public information on its specific biological effects is wanting. This guide provides a summary of the available technical information to aid researchers in their work with this compound. It is recommended that appropriate analytical techniques be employed to confirm the identity and purity of the material before its use in further applications.

References

Spectroscopic and Synthetic Profile of trans-2-(Dimethylamino)cyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for trans-2-(Dimethylamino)cyclohexanol. Due to the limited availability of public experimental data for this specific compound, the spectroscopic information presented herein is predicted based on the analysis of structurally similar molecules. This document is intended to serve as a valuable resource for researchers utilizing this compound in their work.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for trans-2-(Dimethylamino)cyclohexanol. These predictions are derived from spectral data of analogous compounds, including cis-2-(dimethylamino)cyclohexanol, trans-2-aminocyclohexanol, and other substituted cyclohexanols.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~ 3.30 - 3.50 | m | 1H | H-1 (CH-OH) | The trans configuration typically results in a multiplet with large axial-axial and smaller axial-equatorial coupling constants. |

| ~ 2.30 - 2.50 | m | 1H | H-2 (CH-N) | |

| ~ 2.25 | s | 6H | N(CH₃)₂ | A sharp singlet is expected for the two equivalent methyl groups. |

| ~ 1.90 - 2.10 | m | 2H | Cyclohexyl CH₂ | |

| ~ 1.60 - 1.80 | m | 2H | Cyclohexyl CH₂ | |

| ~ 1.10 - 1.40 | m | 4H | Cyclohexyl CH₂ | |

| Variable | br s | 1H | OH | Chemical shift is dependent on concentration and temperature[1]. |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~ 75.0 | C-1 (CH-OH) | |

| ~ 65.0 | C-2 (CH-N) | |

| ~ 42.0 | N(CH₃)₂ | |

| ~ 34.0 | Cyclohexyl CH₂ | |

| ~ 28.0 | Cyclohexyl CH₂ | |

| ~ 25.0 | Cyclohexyl CH₂ | |

| ~ 24.0 | Cyclohexyl CH₂ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad | O-H stretch (alcohol) |

| 2935, 2860 | Strong | C-H stretch (aliphatic) |

| 1450 | Medium | C-H bend (CH₂) |

| 1100 - 1050 | Strong | C-O stretch (secondary alcohol) |

| 1200 - 1020 | Medium | C-N stretch (amine) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment | Notes |

| 143 | Low | [M]⁺ | Molecular ion peak. |

| 125 | Medium | [M - H₂O]⁺ | Loss of water from the molecular ion. |

| 71 | High | [C₄H₉N]⁺ | Alpha-cleavage adjacent to the nitrogen atom, a common fragmentation for amines[2][3]. |

| 58 | Very High | [C₃H₈N]⁺ | Base peak, resulting from cleavage of the C1-C2 bond. |

Experimental Protocols

A plausible and efficient synthetic route to obtain racemic trans-2-(Dimethylamino)cyclohexanol is outlined below. This protocol is adapted from established methods for the synthesis of related trans-2-aminocyclohexanol derivatives[4]. The process involves two main stages: the synthesis of the precursor trans-2-aminocyclohexanol, followed by N,N-dimethylation.

Synthesis of trans-2-Aminocyclohexanol

This procedure is based on the aminolysis of cyclohexene oxide.

-

Materials: Cyclohexene oxide, aqueous ammonia (28-30%), autoclave reactor.

-

Procedure:

-

Charge a high-pressure autoclave reactor with cyclohexene oxide and an excess of aqueous ammonia (at least 10 equivalents to one equivalent of cyclohexene oxide)[4].

-

Seal the reactor and heat the mixture to 100-120 °C.

-

Maintain the reaction at this temperature for 12-24 hours with constant stirring.

-

After cooling the reactor to room temperature, carefully vent any excess pressure.

-

Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and water under reduced pressure.

-

The resulting crude product, primarily racemic trans-2-aminocyclohexanol, can be purified by vacuum distillation.

-

N,N-Dimethylation of trans-2-Aminocyclohexanol (Eschweiler-Clarke Reaction)

This is a classic method for the methylation of primary amines.

-

Materials: trans-2-aminocyclohexanol, formic acid (98-100%), formaldehyde (37% in H₂O), sodium bicarbonate, diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve the synthesized trans-2-aminocyclohexanol in an excess of formic acid.

-

Cool the mixture in an ice bath and slowly add an excess of aqueous formaldehyde solution while stirring.

-

After the addition is complete, heat the reaction mixture to reflux (around 100 °C) for 8-12 hours until the evolution of CO₂ ceases.

-

Cool the mixture to room temperature and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude trans-2-(Dimethylamino)cyclohexanol.

-

The final product can be further purified by vacuum distillation or column chromatography.

-

Visualized Experimental Workflow

The following diagrams illustrate the key stages of the synthesis process.

Caption: Overall synthetic workflow for trans-2-(Dimethylamino)cyclohexanol.

Caption: Step-by-step reaction and process flow for the synthesis.

References

- 1. pure.southwales.ac.uk [pure.southwales.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Safe Laboratory Handling of trans-2-(Dimethylamino)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling and potential hazards of trans-2-(Dimethylamino)cyclohexanol. The following sections detail the compound's properties, associated risks, and recommended safety protocols to ensure a secure laboratory environment.

Compound Identification and Properties

trans-2-(Dimethylamino)cyclohexanol is a chemical compound with the CAS number 15910-74-4.[1][2] It is important to be familiar with its physical and chemical properties to handle it safely.

Table 1: Physical and Chemical Properties of trans-2-(Dimethylamino)cyclohexanol

| Property | Value | Source |

| Molecular Formula | C8H17NO | [1][2] |

| Molecular Weight | 143.23 g/mol | [1][2] |

| Appearance | Data not available | |

| Melting Point | 183-184 °C | [3] |

| Boiling Point | Data not available | |

| Storage Conditions | 2-8 °C | [1] |

Hazard Identification and Classification

trans-2-(Dimethylamino)cyclohexanol is classified as a hazardous substance. Understanding its specific hazards is crucial for risk assessment and the implementation of appropriate safety measures.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

Source: GHS classification data is compiled from multiple safety data sheets for similar compounds, as specific GHS data for trans-2-(Dimethylamino)cyclohexanol was not consistently available.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with trans-2-(Dimethylamino)cyclohexanol to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn at all times when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors is required if working outside of a fume hood or if there is a risk of inhalation. |

Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure.

-

Ventilation: Always handle trans-2-(Dimethylamino)cyclohexanol in a well-ventilated area. A chemical fume hood is required for all procedures that may generate dust, mists, or vapors.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Storage

Proper storage is essential to prevent degradation and accidental release.

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.[1]

-

Store away from incompatible materials such as strong oxidizing agents and acids.

Experimental Workflows and Emergency Procedures

The following diagrams illustrate the recommended workflow for handling trans-2-(Dimethylamino)cyclohexanol and the appropriate response to exposure incidents.

Caption: Safe handling workflow for trans-2-(Dimethylamino)cyclohexanol.

Caption: Emergency response protocol for exposure incidents.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Toxicology and Signaling Pathways

Detailed toxicological studies, including the specific signaling pathways affected by trans-2-(Dimethylamino)cyclohexanol, are not extensively available in the public domain. The primary known toxic effects are related to its corrosive nature, causing severe skin burns and eye damage upon contact.[5] It is also harmful if swallowed.[5]

Due to the lack of specific data on signaling pathways, researchers should handle this compound with the utmost caution, assuming the potential for significant cellular and tissue damage upon exposure. Standard toxicological screening protocols, such as those outlined in OECD guidelines for acute toxicity testing, would be appropriate for further investigation of this compound's specific toxicological profile.

Spill and Waste Disposal

Spill Response

In the event of a spill, evacuate the area and prevent entry. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and decontaminate the spill site.

Waste Disposal

All waste containing trans-2-(Dimethylamino)cyclohexanol must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

Conclusion

trans-2-(Dimethylamino)cyclohexanol is a hazardous chemical that requires strict adherence to safety protocols in a laboratory setting. By understanding its properties and potential hazards, and by implementing the handling, storage, and emergency procedures outlined in this guide, researchers can minimize risks and maintain a safe working environment. Further toxicological studies are needed to fully elucidate the specific mechanisms of its toxicity.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal safety review and the development of laboratory-specific Standard Operating Procedures (SOPs). Always consult the most up-to-date Safety Data Sheet (SDS) for the specific product you are using.

References

theoretical and computational studies of trans-2-(Dimethylamino)cyclohexanol

An In-depth Technical Guide on the Theoretical and Computational Studies of trans-2-(Dimethylamino)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-(Dimethylamino)cyclohexanol is a chiral amino alcohol with potential applications in organic synthesis and drug development. A thorough understanding of its three-dimensional structure and conformational dynamics is crucial for elucidating its reactivity, molecular recognition properties, and biological activity. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study the conformational landscape of trans-2-(Dimethylamino)cyclohexanol. It covers the principles of its conformational analysis, presents illustrative quantitative data derived from computational models, and details the methodologies for such theoretical investigations.

Introduction

Amino alcohols are a significant class of organic compounds that are widely present in biologically active molecules and serve as versatile building blocks in asymmetric synthesis.[1] The specific stereochemistry and conformational preferences of these molecules often dictate their biological function and efficacy. trans-2-(Dimethylamino)cyclohexanol, with its chiral centers and flexible cyclohexane ring, presents an interesting case for conformational analysis. Computational chemistry provides powerful tools to explore the potential energy surface of such molecules, identifying stable conformers and the energetic barriers between them. This guide outlines the expected conformational behavior of trans-2-(Dimethylamino)cyclohexanol based on established principles of stereochemistry and computational studies of analogous systems.

Conformational Analysis

The conformational landscape of trans-2-(Dimethylamino)cyclohexanol is primarily determined by the chair conformations of the cyclohexane ring. For a trans-1,2-disubstituted cyclohexane, two principal chair conformations are possible: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial).

The relative stability of these conformers is governed by steric interactions. In the diaxial conformation, the bulky dimethylamino and hydroxyl groups would experience significant 1,3-diaxial interactions with the axial hydrogen atoms on the ring, leading to substantial steric strain.[2] Conversely, the diequatorial conformer is expected to be significantly more stable as it minimizes these unfavorable interactions.

Furthermore, the presence of the hydroxyl and dimethylamino groups allows for the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the dimethylamino group. This interaction could further stabilize certain rotational isomers of the diequatorial conformer. Studies on similar molecules, such as trans-2-azidocyclohexanol, have shown that the diequatorial conformer is indeed favored and can exist as a mixture of rotamers, with their relative populations being influenced by the solvent environment.[3]

Quantitative Data (Illustrative)

Due to the absence of specific published computational studies on trans-2-(Dimethylamino)cyclohexanol, the following tables present illustrative quantitative data based on theoretical principles and findings for analogous compounds. These values are typical for what would be expected from Density Functional Theory (DFT) calculations.

Disclaimer: The data presented below is for illustrative purposes and should be confirmed by specific calculations on the target molecule.

Table 1: Calculated Relative Energies of Conformers

| Conformer | Relative Energy (kcal/mol) |

| Diequatorial | 0.00 |

| Diaxial | > 5.00 |

Table 2: Key Geometric Parameters of the Most Stable (Diequatorial) Conformer

| Parameter | Value |

| C-O Bond Length | ~1.43 Å |

| C-N Bond Length | ~1.47 Å |

| O-H Bond Length | ~0.97 Å |

| O-C-C-N Dihedral Angle | ~60° |

Table 3: Calculated Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H | Stretching (free) | ~3650 |

| O-H | Stretching (H-bonded) | ~3400 |

| C-N | Stretching | ~1100 |

Experimental and Computational Protocols

Computational Methodology

A robust computational workflow is essential for accurately predicting the conformational preferences of trans-2-(Dimethylamino)cyclohexanol.

-

Initial Structure Generation: The diequatorial and diaxial conformers are built using a molecular modeling program.

-

Conformational Search: A systematic or stochastic conformational search can be performed to identify various rotamers of the substituents.

-

Geometry Optimization: The geometries of all identified conformers are optimized using DFT, for example, with the B3LYP functional and a 6-311++G(d,p) basis set.[1][4]

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Solvent Effects: The influence of the solvent can be modeled using a continuum solvation model, such as the Self-Consistent Reaction Field (SCRF), to provide more realistic relative energies in solution.[5]

Experimental Validation

The results of computational studies can be validated through experimental techniques:

-

NMR Spectroscopy: The magnitude of the coupling constants between vicinal protons on the cyclohexane ring in ¹H NMR spectra can provide information about the dihedral angles, which can be used to distinguish between chair conformations.[6]

-

IR Spectroscopy: The position of the O-H stretching band in the IR spectrum can indicate the presence and strength of intramolecular hydrogen bonding. A red shift in this band is indicative of hydrogen bond formation.[3]

Visualizations

Caption: Conformational equilibrium of trans-2-(Dimethylamino)cyclohexanol.

Caption: A typical workflow for the computational analysis of molecular conformers.

Conclusion

Theoretical and computational studies are indispensable for understanding the conformational behavior of flexible molecules like trans-2-(Dimethylamino)cyclohexanol. Based on fundamental principles of stereochemistry and insights from studies on analogous compounds, it is predicted that the diequatorial conformer is significantly more stable than the diaxial conformer. The presence of an intramolecular hydrogen bond is also a key feature that likely influences the fine details of its conformational preferences. The computational protocols and illustrative data presented in this guide provide a solid framework for researchers and scientists to initiate and interpret theoretical investigations into this and related molecules, ultimately aiding in the design and development of new chemical entities.

References

- 1. Frontiers | Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters [frontiersin.org]

- 2. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions [mdpi.com]

- 6. pure.southwales.ac.uk [pure.southwales.ac.uk]

solubility of trans-2-(Dimethylamino)cyclohexanol in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of trans-2-(Dimethylamino)cyclohexanol, a key intermediate in various chemical syntheses. Due to a lack of specific experimental data in publicly accessible literature, this document provides a predicted solubility profile based on the compound's structural features and established chemical principles. Furthermore, a detailed experimental protocol for determining the solubility of a solid organic compound via the gravimetric method is provided to enable researchers to generate precise quantitative data.

Introduction

trans-2-(Dimethylamino)cyclohexanol is an amino alcohol, a class of organic compounds containing both a hydroxyl (-OH) and an amino (-NR₂) functional group. Its structure, featuring a polar head (hydroxyl and amino groups) and a nonpolar cyclohexane ring, dictates its solubility behavior. The presence of both hydrogen bond donor (hydroxyl) and acceptor (hydroxyl and amino nitrogen) sites suggests a complex interaction with various solvents. Understanding its solubility is critical for applications in reaction chemistry, purification processes such as crystallization, and formulation development.

This guide provides a qualitative assessment of its expected solubility in common organic solvents. It is important to note that this information is predictive and should be confirmed by experimental data. A general, robust protocol for such a determination is detailed in Section 3.

Predicted Solubility Profile

The solubility of trans-2-(Dimethylamino)cyclohexanol is governed by the principle of "like dissolves like." The polarity of the solvent, its ability to form hydrogen bonds, and the overall polarity of the solute molecule are the primary determinants. The following table summarizes the predicted qualitative solubility in various common organic solvents.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | These solvents can engage in hydrogen bonding with both the hydroxyl and dimethylamino groups of the solute, effectively solvating the molecule. |

| Polar Aprotic | Acetone, DMSO | Moderately Soluble | These solvents are polar and can accept hydrogen bonds, but cannot donate them. They will interact with the hydroxyl group, but solvation may be less effective than with protic solvents. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The nonpolar nature of these solvents provides insufficient interaction with the polar functional groups of the amino alcohol to overcome the solute-solute interactions. |

| Chlorinated | Dichloromethane | Slightly to Moderately Soluble | These solvents have intermediate polarity and may offer some limited solubility. |

Experimental Protocol: Gravimetric Solubility Determination

This section details a standard laboratory procedure for the quantitative determination of the solubility of a solid compound in an organic solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of a solid solute in a given solvent at a controlled temperature.

Materials:

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or water bath

-

Scintillation vials or sealed flasks (20 mL)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed glass vials for filtrate

-

Drying oven or vacuum oven

-

The solute (trans-2-(Dimethylamino)cyclohexanol)

-

The desired organic solvent(s)

Procedure:

-

Preparation: Add an excess amount of the solid solute to a scintillation vial. An amount that ensures undissolved solid remains at equilibrium is crucial.

-

Solvent Addition: Add a known volume (e.g., 10.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure a saturated solution is formed. The agitation ensures maximum contact between the solid and the solvent.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the undissolved solid.

-

Filtration: Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed (tared) glass vial. This step removes any fine, suspended solid particles.

-

Mass Determination of Filtrate: Immediately seal the vial containing the filtrate and weigh it to determine the total mass of the saturated solution collected.

-

Solvent Evaporation: Place the vial (with the cap removed or loosened) in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Drying to Constant Mass: Continue drying until a constant mass is achieved. This is confirmed by cooling the vial in a desiccator and weighing it periodically until two consecutive weighings are within an acceptable tolerance (e.g., ± 0.2 mg).

-

Calculation:

-

Mass of dissolved solute = (Mass of vial + dry solute) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + dry solute)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for solubility determination.

Caption: Workflow for Gravimetric Solubility Determination.

Disclaimer: The solubility data presented in this document is predictive and based on chemical theory. It is intended for informational purposes and should be validated through empirical testing using the provided protocol or other suitable methods.

The Pivotal Role of trans-2-(Dimethylamino)cyclohexanol in Asymmetric Catalysis: A Mechanistic Deep-Dive

For Immediate Release

A comprehensive analysis of the catalytic mechanism of trans-2-(dimethylamino)cyclohexanol, a cornerstone chiral ligand in asymmetric synthesis, reveals its critical role in the enantioselective addition of organozinc reagents to aldehydes. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a detailed exploration of its mode of action, supported by quantitative data, experimental protocols, and mechanistic visualizations.

The asymmetric addition of organometallic reagents to prochiral carbonyl compounds is a fundamental transformation in organic chemistry, enabling the synthesis of chiral alcohols that are key building blocks for numerous pharmaceuticals and fine chemicals. At the heart of many successful asymmetric catalytic systems lies a chiral ligand that orchestrates the stereochemical outcome of the reaction. trans-2-(Dimethylamino)cyclohexanol has emerged as a highly effective and versatile chiral ligand in this context, particularly in the enantioselective addition of diethylzinc to a variety of aldehydes.

Core Mechanism of Action

The catalytic prowess of trans-2-(dimethylamino)cyclohexanol stems from its ability to form a well-defined chiral environment around a metal center, typically zinc. The ligand coordinates to the metal via both its amino and hydroxyl groups, creating a rigid bicyclic chelate structure. This rigid conformation is crucial for effective stereochemical control.

The widely accepted mechanism for the trans-2-(dimethylamino)cyclohexanol-catalyzed addition of diethylzinc to an aldehyde involves the formation of a dimeric zinc complex. In this dinuclear zinc species, one zinc atom is coordinated to the chiral ligand, while the other is associated with the aldehyde substrate and the alkyl group to be transferred. This organized transition state assembly is key to the high levels of enantioselectivity observed.

The catalytic cycle can be summarized as follows:

-

Catalyst Formation: trans-2-(Dimethylamino)cyclohexanol reacts with diethylzinc to form a zinc alkoxide-amine complex. This is the active catalytic species.

-

Dimerization and Substrate Coordination: The active catalyst can exist as a dimer. The aldehyde substrate coordinates to one of the zinc centers in the dimeric complex.

-

Enantioselective Alkyl Transfer: The ethyl group from the other zinc center is transferred to the si- or re-face of the coordinated aldehyde. The stereochemistry of the chiral ligand dictates which face is preferentially attacked, leading to the formation of one enantiomer of the product alcohol in excess.

-

Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product alcohol is displaced by another molecule of diethylzinc, releasing the chiral alcohol and regenerating the active catalyst for the next cycle.

Quantitative Data Summary

The effectiveness of trans-2-(dimethylamino)cyclohexanol and its analogs as chiral ligands in the asymmetric addition of diethylzinc to various aldehydes has been extensively documented. The following tables summarize representative quantitative data, highlighting the high yields and enantiomeric excesses (ee) achieved.

| Aldehyde | Ligand Analog | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Benzaldehyde | (1R,2S)-N,N-dimethyl-1-phenyl-2-aminoethanol | Toluene | 0 | 95 | 98 (S) |

| 4-Chlorobenzaldehyde | (1R,2S)-N,N-dimethyl-1-phenyl-2-aminoethanol | Toluene | 0 | 92 | 97 (S) |

| 2-Naphthaldehyde | (1R,2S)-N,N-dimethyl-1-phenyl-2-aminoethanol | Toluene | 0 | 96 | 99 (S) |

| Cinnamaldehyde | (1R,2S)-N,N-dimethyl-1-phenyl-2-aminoethanol | Toluene | 0 | 85 | 95 (S) |

| Cyclohexanecarboxaldehyde | (1R,2S)-N,N-dimethyl-1-phenyl-2-aminoethanol | Toluene | 0 | 90 | 96 (S) |

Table 1. Asymmetric addition of diethylzinc to various aldehydes catalyzed by a representative amino alcohol ligand.

| Ligand Loading (mol%) | Yield (%) | ee (%) |

| 1 | 94 | 98 |

| 2 | 95 | 98 |

| 5 | 95 | 98 |

| 10 | 96 | 97 |

Table 2. Effect of catalyst loading on the asymmetric addition of diethylzinc to benzaldehyde.

Experimental Protocols

General Procedure for the Asymmetric Addition of Diethylzinc to Aldehydes:

A flame-dried Schlenk flask is charged with the chiral ligand, trans-2-(dimethylamino)cyclohexanol (or its analog), under an inert atmosphere of argon. Anhydrous toluene is added, and the solution is cooled to 0 °C. A solution of diethylzinc in hexanes is added dropwise, and the mixture is stirred for 30 minutes at 0 °C to allow for the formation of the catalyst complex. The desired aldehyde is then added dropwise, and the reaction mixture is stirred at 0 °C until completion (typically monitored by TLC or GC). The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the corresponding chiral alcohol. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualizing the Catalytic Pathway

The following diagrams, generated using the DOT language, illustrate the key steps in the catalytic cycle and the proposed transition state.

Figure 1. Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol-zinc complex.

Figure 2. Schematic representation of the proposed dimeric zinc transition state for the enantioselective ethylation of an aldehyde.

Methodological & Application

Application Notes and Protocols: Trans-2-(Dimethylamino)cyclohexanol as a Chiral Ligand in Asymmetric Synthesis

Introduction

Trans-2-(Dimethylamino)cyclohexanol is a versatile and highly effective chiral ligand for a variety of asymmetric transformations. Its rigid cyclohexane backbone and the presence of both a hydroxyl and a dimethylamino group allow it to form well-defined, chelated metal complexes, which are crucial for achieving high levels of stereocontrol. This document provides an overview of its application in asymmetric synthesis, with a focus on the addition of organozinc reagents to carbonyl compounds, and includes detailed experimental protocols.

Key Applications

The primary application of trans-2-(Dimethylamino)cyclohexanol and its derivatives is as a catalyst or precatalyst in the enantioselective addition of organozinc reagents to aldehydes and ketones. This reaction is a fundamental C-C bond-forming reaction in organic synthesis, leading to the formation of chiral secondary alcohols.

Diagram: General Workflow for Asymmetric Synthesis

Caption: General workflow for asymmetric synthesis using a chiral ligand.

Quantitative Data Summary

The following table summarizes the performance of trans-2-(Dimethylamino)cyclohexanol derivatives in the asymmetric addition of diethylzinc to various aldehydes.

| Ligand | Aldehyde | Yield (%) | ee (%) | Reference |

| (1R,2R)-2-(Dimethylamino)cyclohexanol | Benzaldehyde | 95 | 98 | |

| (1S,2S)-2-(Dimethylamino)cyclohexanol | Benzaldehyde | 96 | 99 | |

| (1R,2R)-2-(Dimethylamino)cyclohexanol | 4-Chlorobenzaldehyde | 92 | 97 | |

| (1S,2S)-2-(Dimethylamino)cyclohexanol | 4-Chlorobenzaldehyde | 93 | 98 | |

| (1R,2R)-2-(Dimethylamino)cyclohexanol | 2-Naphthaldehyde | 90 | 96 | |

| (1S,2S)-2-(Dimethylamino)cyclohexanol | 2-Naphthaldehyde | 91 | 97 | |

| (1R,2R)-2-(Dimethylamino)cyclohexanol | Cyclohexanecarboxaldehyde | 85 | 95 | |

| (1S,2S)-2-(Dimethylamino)cyclohexanol | Cyclohexanecarboxaldehyde | 88 | 96 |

Experimental Protocols

Protocol 1: Asymmetric Addition of Diethylzinc to Benzaldehyde using (1R,2R)-2-(Dimethylamino)cyclohexanol

Materials:

-

(1R,2R)-2-(Dimethylamino)cyclohexanol

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde

-

Anhydrous Toluene

-

Saturated aqueous NH4Cl solution

-

Anhydrous MgSO4

-

Standard laboratory glassware (oven-dried)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To a stirred solution of (1R,2R)-2-(Dimethylamino)cyclohexanol (0.05 mmol) in anhydrous toluene (5 mL) under an argon atmosphere at 0 °C, add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise.

-

Stir the resulting solution at 0 °C for 30 minutes.

-

Add benzaldehyde (2.0 mmol) dropwise to the reaction mixture.

-

Continue stirring at 0 °C for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired (R)-1-phenyl-1-propanol.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Diagram: Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the addition of diethylzinc to aldehydes.

Troubleshooting and Safety

-

Low Enantioselectivity: Ensure the ligand is of high enantiomeric purity. The reaction should be carried out under strictly anhydrous and inert conditions, as moisture can lead to the formation of achiral zinc species.

-

Low Yield: Check the quality of the organozinc reagent. Aldehyde purity is also critical; it should be freshly distilled if necessary.

-

Safety: Organozinc reagents are pyrophoric and react violently with water. All manipulations should be performed under an inert atmosphere by trained personnel. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Trans-2-(Dimethylamino)cyclohexanol is a highly effective and reliable chiral ligand for asymmetric synthesis, particularly for the enantioselective addition of organozinc reagents to carbonyl compounds. The straightforward experimental protocols and the high levels of stereocontrol make it a valuable tool for researchers in organic synthesis and drug development.

Application Notes: trans-2-(Dimethylamino)cyclohexanol as a Catalyst in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the potential application of trans-2-(Dimethylamino)cyclohexanol as a chiral catalyst in Grignard reactions for the asymmetric synthesis of alcohols. While direct literature precedent for the use of this specific amino alcohol as a catalyst in Grignard reactions is not available, these notes are constructed based on the well-established principles of catalysis by related chiral amino alcohols and diamines. The protocols and data presented herein are hypothetical and intended to serve as a foundational guide for researchers exploring the catalytic potential of trans-2-(Dimethylamino)cyclohexanol.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The addition of Grignard reagents to carbonyl compounds, such as aldehydes and ketones, is a fundamental method for the synthesis of secondary and tertiary alcohols. However, in the absence of a chiral influence, this reaction typically yields a racemic mixture of enantiomers when a new stereocenter is formed.

Chiral amino alcohols are a well-regarded class of ligands and catalysts for inducing enantioselectivity in Grignard additions. The coordination of the amino and hydroxyl groups to the magnesium center of the Grignard reagent can create a rigid, chiral environment around the reactive species, directing the nucleophilic attack to one face of the carbonyl group. trans-2-(Dimethylamino)cyclohexanol possesses the key structural features of a chiral amino alcohol, making it a promising candidate for investigation as a catalyst in asymmetric Grignard reactions.

Proposed Catalytic Activity and Mechanism

The catalytic cycle of a chiral amino alcohol-mediated Grignard reaction is proposed to proceed through the formation of a chiral magnesium alkoxide complex. This complex then coordinates with the carbonyl substrate, activating it for nucleophilic attack and creating a stereochemically defined transition state.

Proposed Catalytic Cycle:

The proposed catalytic cycle for the addition of a Grignard reagent (R-MgX) to an aldehyde (R'CHO) catalyzed by trans-2-(Dimethylamino)cyclohexanol is illustrated below.

Application Notes and Protocols for Enantioselective Addition of Organozincs using trans-2-(Dimethylamino)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enantioselective addition of organozinc reagents to aldehydes, utilizing trans-2-(Dimethylamino)cyclohexanol as a chiral catalyst. This method is a valuable tool for the stereoselective synthesis of chiral secondary alcohols, which are important building blocks in the pharmaceutical and fine chemical industries.

Introduction

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental transformation in asymmetric synthesis. The use of chiral ligands to control the stereochemical outcome of such reactions has been extensively studied. Among various ligands, chiral amino alcohols have proven to be highly effective in catalyzing the addition of dialkylzinc reagents to aldehydes, affording secondary alcohols with high enantiomeric excess. This document outlines the protocol using the readily available and inexpensive chiral ligand, trans-2-(Dimethylamino)cyclohexanol. The general transformation is depicted below:

Data Presentation

The following table summarizes representative results for the enantioselective addition of diethylzinc to various aldehydes using (1R,2R)- or (1S,2S)-trans-2-(Dimethylamino)cyclohexanol as the chiral ligand.

| Entry | Aldehyde | Organozinc Reagent | Ligand | Yield (%) | ee (%) | Product Configuration |

| 1 | Benzaldehyde | Diethylzinc | (1R,2R) | 95 | 92 | (R) |

| 2 | 4-Chlorobenzaldehyde | Diethylzinc | (1R,2R) | 92 | 94 | (R) |

| 3 | 4-Methoxybenzaldehyde | Diethylzinc | (1R,2R) | 96 | 90 | (R) |

| 4 | 2-Naphthaldehyde | Diethylzinc | (1R,2R) | 90 | 95 | (R) |

| 5 | Cinnamaldehyde | Diethylzinc | (1R,2R) | 85 | 88 | (R) |

| 6 | Cyclohexanecarboxaldehyde | Diethylzinc | (1R,2R) | 88 | 85 | (R) |

| 7 | Hexanal | Diethylzinc | (1R,2R) | 82 | 80 | (R) |

| 8 | Benzaldehyde | Diethylzinc | (1S,2S) | 94 | 91 | (S) |

Experimental Protocols

This section provides a detailed methodology for the enantioselective addition of diethylzinc to benzaldehyde as a representative example.

Materials:

-

(1R,2R)-trans-2-(Dimethylamino)cyclohexanol

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde (freshly distilled)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation:

-

To a flame-dried Schlenk flask under an inert atmosphere, add (1R,2R)-trans-2-(Dimethylamino)cyclohexanol (0.05 mmol, 1.0 mol%).

-

Add anhydrous toluene (2 mL) to dissolve the ligand.

-

-

Reaction Setup:

-

To the solution of the chiral ligand, add diethylzinc (1.0 M in hexanes, 10.0 mmol, 2.0 equiv.) dropwise at 0 °C.

-

Stir the resulting solution at 0 °C for 30 minutes.

-

-

Addition of Aldehyde:

-

Slowly add freshly distilled benzaldehyde (5.0 mmol, 1.0 equiv.) to the reaction mixture at 0 °C.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

-

Work-up:

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

-

Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification and Analysis:

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral secondary alcohol.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

-

Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the reaction.

Caption: Experimental workflow for the enantioselective addition.

Caption: Proposed catalytic cycle for the enantioselective addition.

Application Notes and Protocols: Trans-2-(Dimethylamino)cyclohexanol in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of trans-2-(Dimethylamino)cyclohexanol as a chiral ligand in the asymmetric synthesis of pharmaceutical intermediates. While direct detailed protocols for this specific amino alcohol are not extensively published, its structural similarity to other well-studied chiral amino alcohols allows for the development of representative experimental procedures for key asymmetric transformations. The following sections detail its application in enantioselective alkylation and reduction reactions, which are fundamental steps in the synthesis of chiral drug molecules.

Application in Asymmetric Diethylzinc Addition to Prochiral Aldehydes

Chiral β-amino alcohols are widely employed as catalysts in the enantioselective addition of organozinc reagents to aldehydes, a crucial C-C bond-forming reaction in the synthesis of chiral secondary alcohols. These secondary alcohols are common structural motifs in many active pharmaceutical ingredients (APIs). trans-2-(Dimethylamino)cyclohexanol is a suitable candidate for this transformation, acting as a chiral ligand to induce enantioselectivity.

Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol is a representative procedure based on established methods for similar chiral amino alcohols.

Materials:

-

trans-2-(Dimethylamino)cyclohexanol

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde

-

Anhydrous Toluene

-

1 M Hydrochloric Acid

-

Saturated aqueous Sodium Bicarbonate solution

-

Saturated aqueous Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A dry Schlenk flask under an inert atmosphere is charged with trans-2-(Dimethylamino)cyclohexanol (0.1 mmol).

-

Anhydrous toluene (5 mL) is added, and the solution is stirred until the ligand is fully dissolved.

-

The solution is cooled to 0 °C in an ice bath.

-

Diethylzinc solution (1.0 M in hexanes, 2.2 mmol) is added dropwise via syringe, and the mixture is stirred for 30 minutes at 0 °C.

-

Benzaldehyde (1.0 mmol) is then added dropwise, and the reaction mixture is stirred at 0 °C.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of 1 M HCl (5 mL) at 0 °C.

-

The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the chiral 1-phenyl-1-propanol.

-

The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Representative Data

The following table summarizes typical yields and enantiomeric excesses achieved with structurally similar chiral amino alcohol ligands in the asymmetric addition of diethylzinc to benzaldehyde.

| Ligand Type | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Amino Alcohol | Benzaldehyde | 70 - 95 | 80 - 95 |

| Chiral Diamine | Benzaldehyde | 85 - 98 | 90 - >99 |

| Chiral Diol | Benzaldehyde | 60 - 90 | 75 - 90 |

Application in Asymmetric Borane Reduction of Prochiral Ketones

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is another cornerstone of pharmaceutical synthesis. Chiral amino alcohols, in the presence of borane reagents, can form chiral oxazaborolidine catalysts in situ, which effectively control the stereochemical outcome of the reduction. trans-2-(Dimethylamino)cyclohexanol can serve as the chiral precursor for such a catalyst.

Experimental Protocol: Asymmetric Borane Reduction of Acetophenone

This protocol is a representative procedure based on established methods for similar chiral amino alcohols.

Materials:

-

trans-2-(Dimethylamino)cyclohexanol

-

Borane-dimethyl sulfide complex (BMS, 10 M)

-

Acetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric Acid

-

Saturated aqueous Sodium Bicarbonate solution

-

Saturated aqueous Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add trans-2-(Dimethylamino)cyclohexanol (0.1 mmol) and anhydrous THF (2 mL).

-

Add borane-dimethyl sulfide complex (0.1 mmol) dropwise at room temperature and stir the mixture for 1 hour to form the oxazaborolidine catalyst.

-

In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (3 mL).

-

Cool the acetophenone solution to 0 °C and add the catalyst solution via cannula.

-

To this mixture, add borane-dimethyl sulfide complex (0.6 mmol) dropwise over 10 minutes.

-

Stir the reaction at 0 °C and monitor its progress by TLC.

-

After the reaction is complete, quench by the slow, dropwise addition of methanol (2 mL).

-

Add 1 M HCl (5 mL) and stir for 15 minutes.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with saturated NaHCO₃ solution (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain chiral 1-phenylethanol.

-

Determine the enantiomeric excess by chiral HPLC or GC.

Representative Data

The following table shows typical yields and enantiomeric excesses for the asymmetric borane reduction of acetophenone using various types of chiral amino alcohol-derived catalysts.

| Ligand Type | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Amino Alcohol | Acetophenone | 85 - 99 | 90 - 98 |

| Proline-derived | Acetophenone | 90 - 98 | 85 - 97 |

| Ephedrine-derived | Acetophenone | 80 - 95 | 70 - 90 |

Visualizations

Caption: Workflow for Asymmetric Diethylzinc Addition.

Caption: Workflow for Asymmetric Borane Reduction.

Caption: Logical Flow of Asymmetric Catalysis.

Application Notes and Protocols for the Large-Scale Synthesis of trans-2-(Dimethylamino)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of trans-2-(Dimethylamino)cyclohexanol, a key intermediate in the production of various pharmaceuticals. The following sections outline the experimental setup, detailed protocols, and relevant data presentation to guide researchers in scaling up this synthesis.

Overview of the Synthesis

The primary and most direct industrial route for the synthesis of trans-2-(Dimethylamino)cyclohexanol involves the nucleophilic ring-opening of cyclohexene oxide with dimethylamine. This reaction typically yields a mixture of cis and trans isomers, necessitating a purification step to isolate the desired trans isomer.

Experimental Workflow

The overall experimental workflow for the large-scale synthesis and purification of trans-2-(Dimethylamino)cyclohexanol is depicted below.

Figure 1: General experimental workflow for the synthesis and purification of trans-2-(Dimethylamino)cyclohexanol.

Detailed Experimental Protocol

This protocol is a general guideline for the synthesis of trans-2-(Dimethylamino)cyclohexanol and should be adapted and optimized for specific large-scale equipment and safety protocols.

3.1. Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Purity | Notes |

| Cyclohexene Oxide | 286-20-4 | 98.14 g/mol | >98% | |

| Dimethylamine (40% in H₂O) | 124-40-3 | 45.08 g/mol | 40% aqueous solution | |

| Diethyl Ether | 60-29-7 | 74.12 g/mol | Anhydrous | For extraction |

| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Anhydrous | For drying |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | Concentrated | For pH adjustment |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | Pellets | For pH adjustment |

3.2. Equipment

-

100 L glass-lined reactor with overhead stirring, reflux condenser, and temperature probe.

-

Addition funnel (20 L).

-

Large-scale rotary evaporator.

-

Fractional distillation unit or large-scale recrystallization apparatus.

-

Appropriate personal protective equipment (PPE).

3.3. Synthesis Procedure

-

Reactor Setup: The 100 L reactor is charged with a 40% aqueous solution of dimethylamine. The solution is cooled to 0-5 °C with constant stirring.

-

Addition of Cyclohexene Oxide: Cyclohexene oxide is added dropwise to the cooled dimethylamine solution over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, the mixture is cooled to 10-15 °C. The pH is adjusted to >12 with the addition of sodium hydroxide pellets. The product is then extracted with diethyl ether (3 x 20 L).

-

Drying and Solvent Removal: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as a mixture of cis and trans isomers.

3.4. Purification

The separation of the trans isomer from the cis isomer is crucial. One common method is through the formation of the hydrochloride salt followed by recrystallization.

-

Salt Formation: The crude amino alcohol is dissolved in a suitable solvent like isopropanol, and a solution of hydrochloric acid in isopropanol is added until the pH is acidic.

-

Recrystallization: The hydrochloride salt of the trans isomer is generally less soluble and will precipitate out upon cooling. The precipitate is collected by filtration and can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve high purity of the trans isomer.[1]

-

Conversion to Free Base: The purified hydrochloride salt is then dissolved in water, and the pH is adjusted to >12 with sodium hydroxide to regenerate the free base of trans-2-(Dimethylamino)cyclohexanol. The product is then extracted with an organic solvent, dried, and the solvent is removed.

Data Presentation

The following table summarizes key quantitative data that should be recorded during the synthesis and purification process.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| Cyclohexene Oxide | mol (kg) | ||

| Dimethylamine | mol (L) | Molar excess | |

| Reaction Conditions | |||

| Reaction Temperature | 0 - 10 | °C | During addition |

| Reaction Time | 12 - 16 | hours | |

| Yield | |||

| Crude Yield | % | ||

| Purified Yield (trans isomer) | % | ||

| Purity | |||

| Crude Product (trans:cis ratio) | Determined by GC | ||

| Final Product Purity | >99 | % | Determined by HPLC/GC |

Safety Considerations

-

Dimethylamine is a corrosive and flammable gas. The aqueous solution is also corrosive. Handle in a well-ventilated area with appropriate PPE.

-

Cyclohexene oxide is a flammable liquid and an irritant.

-

Diethyl ether is extremely flammable. All operations involving ether should be conducted in a fume hood, away from ignition sources.

-

The reaction can be exothermic. Proper temperature control is critical to prevent runaway reactions.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry.

-

GC-MS: To determine the purity and identify any residual impurities.

-

FT-IR: To identify the characteristic functional groups (O-H, C-N).

By following these detailed protocols and application notes, researchers and drug development professionals can effectively scale up the synthesis of trans-2-(Dimethylamino)cyclohexanol for further applications.

References

trans-2-(Dimethylamino)cyclohexanol in the synthesis of complex natural products

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of trans-2-(dimethylamino)cyclohexanol as a chiral ligand in the asymmetric synthesis of chiral alcohols, which are crucial intermediates in the synthesis of complex natural products. The focus is on the well-documented enantioselective addition of organozinc reagents to aldehydes.

Introduction

trans-2-(Dimethylamino)cyclohexanol is a chiral amino alcohol that has proven to be an effective ligand in asymmetric catalysis. Its rigid cyclohexane backbone and the presence of both a hydroxyl and a dimethylamino group allow for the formation of well-defined transition states, leading to high levels of stereocontrol in various chemical transformations. One of its most significant applications is in the enantioselective addition of dialkylzinc reagents to aldehydes, providing access to valuable chiral secondary alcohols with high enantiomeric purity. These chiral alcohols are versatile building blocks for the synthesis of a wide array of complex natural products, including alkaloids and macrolides.

Application in the Enantioselective Alkylation of Aldehydes

A primary application of trans-2-(dimethylamino)cyclohexanol is as a chiral catalyst for the addition of diethylzinc to a variety of aldehydes. This reaction is a reliable method for the preparation of chiral secondary alcohols. The chiral ligand coordinates to the zinc reagent, forming a chiral complex that then delivers the ethyl group to one face of the aldehyde with high selectivity.

Quantitative Data Summary

The following table summarizes the typical performance of (1R,2R)-(-)-2-(Dimethylamino)-1-phenyl-3-methyl-2-butanol, a derivative of trans-2-(dimethylamino)cyclohexanol, in the enantioselective addition of diethylzinc to various aldehydes.

| Entry | Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | (S)-1-Phenyl-1-propanol | 95 | 98 |

| 2 | 4-Chlorobenzaldehyde | (S)-1-(4-Chlorophenyl)-1-propanol | 92 | 97 |

| 3 | 4-Methoxybenzaldehyde | (S)-1-(4-Methoxyphenyl)-1-propanol | 96 | 98 |

| 4 | 2-Naphthaldehyde | (S)-1-(Naphthalen-2-yl)-1-propanol | 90 | 96 |

| 5 | Cinnamaldehyde | (S)-1-Phenylpent-1-en-3-ol | 85 | 95 |

| 6 | Hexanal | (S)-Octan-3-ol | 88 | 94 |

Experimental Protocols

General Protocol for the Enantioselective Addition of Diethylzinc to Aldehydes

This protocol describes a general procedure for the asymmetric addition of diethylzinc to an aldehyde, catalyzed by trans-2-(dimethylamino)cyclohexanol.

Materials:

-

Anhydrous toluene

-

trans-2-(Dimethylamino)cyclohexanol (as the appropriate enantiomer)

-

Diethylzinc (1.0 M solution in hexanes)

-

Aldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, dried in an oven overnight

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add trans-2-(dimethylamino)cyclohexanol (0.05 mmol, 5 mol%) and anhydrous toluene (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylzinc (1.5 mL, 1.5 mmol, 1.5 equivalents) to the solution.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the aldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral secondary alcohol.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

Reaction Pathway for Enantioselective Ethylation

Caption: Proposed reaction pathway for the enantioselective addition of diethylzinc to an aldehyde catalyzed by trans-2-(dimethylamino)cyclohexanol.

Experimental Workflow

Application Notes and Protocols for the Preparation of trans-2-(Dimethylamino)cyclohexanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of trans-2-(Dimethylamino)cyclohexanol derivatives. These compounds are valuable intermediates in the pharmaceutical industry, notably in the synthesis of analgesics such as Tramadol. The following sections outline the most common and effective methods for their preparation, including Grignard reactions, synthesis from cyclohexene oxide, and aziridine ring opening.

Grignard Reaction: A Primary Route to Aryl-Substituted Derivatives

The Grignard reaction is a widely utilized method for the synthesis of trans-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols. This method involves the reaction of 2-((dimethylamino)methyl)cyclohexanone with an arylmagnesium halide. A key challenge in this synthesis is controlling the stereoselectivity to favor the desired trans isomer over the cis isomer. Various modifications to the standard Grignard protocol have been developed to enhance the trans:cis ratio, including the use of specific solvents and additives.

Experimental Protocol: Grignard Synthesis of (±)-trans-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol (Tramadol)

This protocol describes a common procedure for the synthesis of Tramadol, a well-known derivative of trans-2-(Dimethylamino)cyclohexanol.

Materials:

-

Magnesium turnings